2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic compounds that have significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by nitration and cyclization reactions . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods often utilize more efficient and scalable processes, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to reduce environmental impact and improve yield and purity of the final product .
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., potassium tert-butoxide), and specific catalysts (e.g., rhodium(III) complexes) . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its biological activity .
Comparison with Similar Compounds
2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structurally related compound with a wide range of biological activities, including antimalarial and antibacterial properties.
Isoquinoline: Isoquinoline itself is a versatile scaffold used in the synthesis of various bioactive compounds.
Other substituted isoquinolines: Compounds such as 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibit unique biological activities and are used in different therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C20H13N3O7 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H13N3O7/c1-2-30-15-5-3-12(4-6-15)21-19(24)16-9-13(22(26)27)7-11-8-14(23(28)29)10-17(18(11)16)20(21)25/h3-10H,2H2,1H3 |
InChI Key |
ZQXCKYYQBGTWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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